![molecular formula C11H8FN3O B1272836 2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile CAS No. 343375-38-2](/img/structure/B1272836.png)
2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile is a chemical compound with the CAS Number: 1284228-23-4 . It has a molecular weight of 217.2 . The IUPAC name for this compound is 2-[1-amino-2-(4-fluorophenoxy)ethylidene]malononitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8FN3O/c12-9-1-3-10(4-2-9)16-7-11(15)8(5-13)6-14/h1-4H,7,15H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid-powder at ambient temperature .科学的研究の応用
Alzheimer's Disease Research
2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile, identified as [18F]FDDNP, has been utilized in Alzheimer's disease research. It serves as a biomarker in positron emission tomography (PET) imaging, allowing for the localization and quantification of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer patients. This noninvasive technique offers significant potential in diagnostic assessment and treatment monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002) (Shin et al., 2011) (Barrio et al., 2006).
Prion Disease Diagnosis
The compound has also been evaluated for its ability to label prion plaques in various diseases, including Gerstmann-Sträussler-Scheinker disease, sporadic Creutzfeldt-Jakob disease, and variant Creutzfeldt-Jakob disease. This application could potentially open new in vivo diagnostic possibilities for variant Creutzfeldt-Jakob disease (Bresjanac et al., 2003).
Development of Radiofluorinated Derivatives
There has been significant development in the automated synthesis of [18F]FDDNP, enhancing its utility in PET imaging for neurodegenerative diseases. The high-yield, automated synthesis process has improved the availability and efficiency of this compound for both research and clinical applications (Liu et al., 2006).
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H301+H311+H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary statements include P271, P260, and P280, advising against breathing dust/fume/gas/mist/vapors/spray, and recommending wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-[1-amino-2-(4-fluorophenoxy)ethylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c12-9-1-3-10(4-2-9)16-7-11(15)8(5-13)6-14/h1-4H,7,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLDSVVWXFNCNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=C(C#N)C#N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

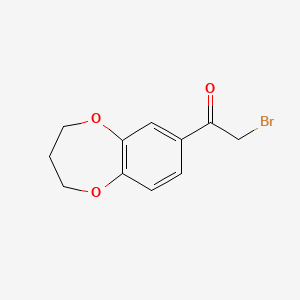

![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
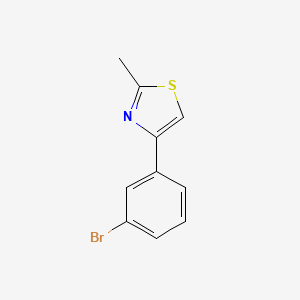
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)
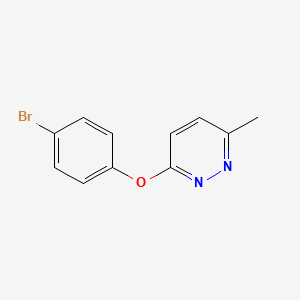
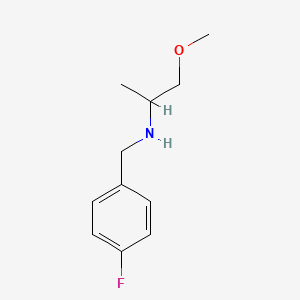
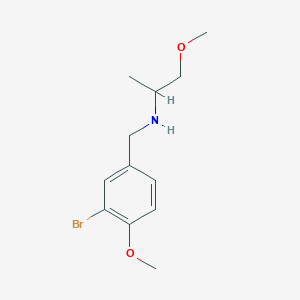
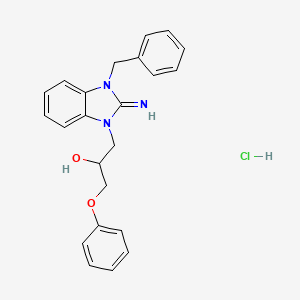
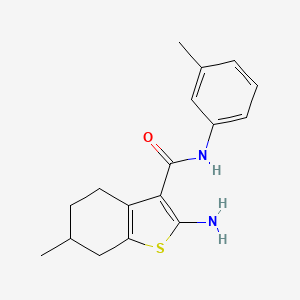

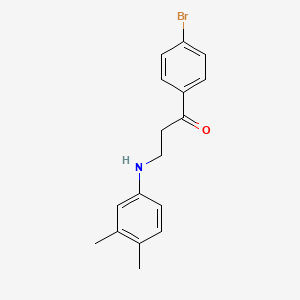

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)